2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound with the molecular formula C26H25FN2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxybenzophenone to form 4-(4-fluorobenzoyl)phenoxybenzophenone. This intermediate is then reacted with 4-(morpholin-4-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the morpholinyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-fluoro-N-(4-phenoxy-phenyl)-benzamide
Uniqueness
2-[4-(4-fluorobenzoyl)phenoxy]-N-[4-(morpholin-4-yl)phenyl]propanamide is unique due to the presence of the morpholinyl group, which distinguishes it from other similar compounds. This group enhances the compound’s solubility and bioavailability, making it more effective in biological applications .
Properties
Molecular Formula |
C26H25FN2O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C26H25FN2O4/c1-18(26(31)28-22-8-10-23(11-9-22)29-14-16-32-17-15-29)33-24-12-4-20(5-13-24)25(30)19-2-6-21(27)7-3-19/h2-13,18H,14-17H2,1H3,(H,28,31) |
InChI Key |
BYJUHTYXUZPDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.